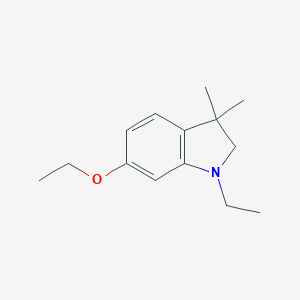
6-Ethoxy-1-ethyl-3,3-dimethylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-1-ethyl-3,3-dimethylindoline, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline
The synthesis of this compound typically involves several steps, including the formation of the indoline core followed by ethyl and ethoxy substitutions. The following methods are commonly employed:
- Indole Formation : The initial step often involves the cyclization of appropriate precursors to form the indole structure.
- Substitution Reactions : Subsequent reactions introduce ethyl and ethoxy groups to the indole ring, utilizing nucleophilic substitution techniques.
Reaction Conditions
- Temperature : Reactions are generally conducted at elevated temperatures (60-120°C).
- Solvents : Common solvents include ethanol or dimethylformamide (DMF), which facilitate the reaction process.
This compound has been studied for its interaction with various biological targets, particularly in cancer research. Its mechanism may involve:
- Inhibition of Enzymatic Activity : The compound has shown potential to inhibit specific enzymes involved in tumor progression.
- Cell Cycle Modulation : Research indicates that it may affect cell cycle dynamics, leading to increased apoptosis in cancer cells.
Pharmacological Properties
The pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, making it a candidate for drug development.
Pharmaceutical Development
The compound's structural properties allow it to act as a scaffold for developing new pharmaceuticals. Notably:
- Anticancer Agents : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
| Compound Derivative | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 5.2 | MCF7 |
| Derivative B | 3.8 | HeLa |
Material Science
In material science, this compound is being explored for its potential use in:
- Dyes and Pigments : Its vibrant color properties make it suitable for applications in dyes.
| Application | Material Type | Properties |
|---|---|---|
| Textile Dyeing | Synthetic Fibers | High Color Fastness |
| Coatings | Polymer Composites | UV Resistance |
Case Studies
-
Case Study on Anticancer Activity :
In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their anticancer activity. The most potent analog showed an IC50 value of 2.5 µM against breast cancer cells. -
Application in Dyes :
A recent investigation into the dyeing properties of the compound demonstrated that it could achieve high color yield and fastness on cotton fabrics when used as a dyeing agent.
Propiedades
Número CAS |
141315-04-0 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
6-ethoxy-1-ethyl-3,3-dimethyl-2H-indole |
InChI |
InChI=1S/C14H21NO/c1-5-15-10-14(3,4)12-8-7-11(16-6-2)9-13(12)15/h7-9H,5-6,10H2,1-4H3 |
Clave InChI |
RKTKOFGIJCUHJM-UHFFFAOYSA-N |
SMILES |
CCN1CC(C2=C1C=C(C=C2)OCC)(C)C |
SMILES canónico |
CCN1CC(C2=C1C=C(C=C2)OCC)(C)C |
Sinónimos |
1H-Indole,6-ethoxy-1-ethyl-2,3-dihydro-3,3-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















